Tert-butyl 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring, a tert-butyl group, and a hydroxy-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethenyl group can yield an ethyl-substituted compound.
Scientific Research Applications
Tert-butyl 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy-dimethylphenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl Acrylate
- 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione
- 3,5-Bis(tert-butyl)-4-hydroxybenzyl alcohol
Uniqueness
Tert-butyl 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-13-8-17(22)9-14(2)18(13)7-6-15-10-16(12-21-11-15)19(23)24-20(3,4)5/h6-12,22H,1-5H3 |
InChI Key |
TZPMELZXMICXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=CC2=CC(=CN=C2)C(=O)OC(C)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.